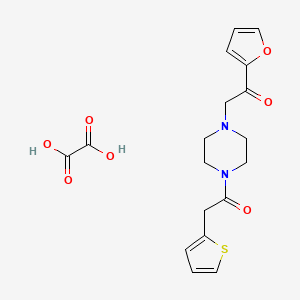
1-(Furan-2-yl)-2-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)ethanone oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(Furan-2-yl)-2-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C18H20N2O7S and its molecular weight is 408.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Furan-2-yl)-2-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)ethanone oxalate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and antioxidant properties, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound can be described by its structural formula, which includes a furan ring, a thiophene moiety, and a piperazine group. The molecular formula is C17H18N2O3S, and it possesses a molecular weight of approximately 334.40 g/mol.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of compounds similar to this compound. For instance, new derivatives based on furan and thiophene were synthesized and tested against Streptococcus pyogenes and Pseudomonas aeruginosa. The results indicated significant antibacterial activity with inhibition zones measured in millimeters (mm), demonstrating the effectiveness of these compounds in combating bacterial infections .
| Compound | Inhibition Zone (mm) | Bacteria Tested |
|---|---|---|
| AM1 | 15 | S. pyogenes |
| AM2 | 18 | P. aeruginosa |
| AM3 | 20 | S. pyogenes |
| AM4 | 22 | P. aeruginosa |
Anticancer Activity
The anticancer potential of similar furan-thiophene-based compounds has also been investigated. Studies demonstrated that these compounds exhibit cytotoxic effects against breast cancer cell lines such as MCF-7 and MCF-10A. The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells .
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 25 | 70 |
| MCF-10A | 30 | 50 |
Antioxidant Activity
Antioxidant assays have shown that compounds similar to this compound possess significant free radical scavenging capabilities. For example, using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, the antioxidant activity was quantified, revealing a strong correlation between concentration and scavenging effect .
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 30 |
| 50 | 60 |
| 100 | 85 |
The mechanisms underlying the biological activities of this compound include:
- Antibacterial : Disruption of bacterial cell wall synthesis and interference with protein synthesis.
- Anticancer : Induction of apoptosis through activation of caspases and modulation of cell cycle progression.
- Antioxidant : Scavenging of reactive oxygen species (ROS), thereby reducing oxidative stress.
Case Studies
In one notable case study, researchers synthesized a series of furan-thiophene derivatives to evaluate their pharmacological profiles. The study highlighted that specific substitutions on the thiophene ring enhanced both antibacterial and anticancer activities significantly compared to unsubstituted analogs .
Eigenschaften
IUPAC Name |
1-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]-2-thiophen-2-ylethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S.C2H2O4/c19-14(15-4-1-9-21-15)12-17-5-7-18(8-6-17)16(20)11-13-3-2-10-22-13;3-1(4)2(5)6/h1-4,9-10H,5-8,11-12H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWGMPKPPRXFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CO2)C(=O)CC3=CC=CS3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













